molecular formula C13H10F2N4S B4460274 6-cyclobutyl-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-cyclobutyl-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B4460274
M. Wt: 292.31 g/mol
InChI Key: VHXFQIDAAYSDMV-UHFFFAOYSA-N
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Description

6-cyclobutyl-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by its unique structure, which includes a cyclobutyl group and a difluorophenyl group attached to a triazolo-thiadiazole core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and application.

Properties

IUPAC Name

6-cyclobutyl-3-(2,5-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N4S/c14-8-4-5-10(15)9(6-8)11-16-17-13-19(11)18-12(20-13)7-2-1-3-7/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXFQIDAAYSDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclobutyl-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Coupling of the Rings: The triazole and thiadiazole rings are then coupled together using appropriate reagents and conditions, such as the use of phosphorus oxychloride (POCl3) as a dehydrating agent.

    Introduction of Substituents: The cyclobutyl and difluorophenyl groups are introduced through substitution reactions, often involving the use of organometallic reagents or halogenated precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-cyclobutyl-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Organometallic reagents, halogenated precursors

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

6-cyclobutyl-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as nonlinear optical materials and sensors.

Mechanism of Action

The mechanism of action of 6-cyclobutyl-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

6-cyclobutyl-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

    6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Similar structure but with a phenyl group instead of a cyclobutyl group.

    Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines): Compounds with two triazolo-thiadiazole units linked together.

    Triazolo-thiadiazole derivatives with different substituents: Variations in the substituents can lead to differences in chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-cyclobutyl-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
6-cyclobutyl-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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